Cyclohexanone, 2-(2-quinolinyl)-
Description
Significance of Cyclohexanone (B45756) Derivatives as Synthetic Intermediates in Complex Molecular Architectures
Cyclohexanone and its derivatives are fundamental six-carbon cyclic ketones that serve as exceptionally versatile intermediates in organic synthesis. Their utility stems from the reactivity of the ketone functional group and the adjacent α-carbons, which allows for a wide range of chemical transformations. These compounds are pivotal in constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and materials science. acs.org
The reactivity of the cyclohexanone ring allows for various synthetic operations, including:
α-Functionalization: The protons on the carbons adjacent to the carbonyl group are acidic, facilitating enolate formation. This allows for a host of reactions such as alkylation, halogenation, and acylation, enabling the introduction of diverse substituents at the 2-position. nih.gov
Condensation Reactions: Cyclohexanones readily undergo aldol (B89426) and Knoevenagel condensations, leading to the formation of new carbon-carbon bonds and more complex structures.
Ring Manipulations: Reactions like the Baeyer-Villiger oxidation can expand the ring to form caprolactones, precursors to important polymers.
These reactions highlight the role of cyclohexanones as foundational building blocks. Their conformational properties, particularly in substituted derivatives, also play a crucial role in stereoselective synthesis, allowing for precise control over the three-dimensional arrangement of atoms in the target molecule. libretexts.orgrsc.org The ability to generate highly functionalized and stereochemically defined carbocyclic structures makes cyclohexanone derivatives indispensable in the synthesis of bioactive natural products and designed molecules. rsc.org
Academic Relevance of Quinoline-Containing Heterocyclic Systems in Chemical Research
Quinoline (B57606), a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical research, particularly in medicinal chemistry. pharmaguideline.comiipseries.org The quinoline nucleus is a key structural component in a multitude of natural alkaloids (like quinine) and synthetic compounds that exhibit a broad spectrum of biological activities. libretexts.orgvulcanchem.com
The academic and industrial interest in quinoline derivatives is driven by their diverse pharmacological applications, which include:
Anti-malarial
Anticancer
Antimicrobial
Anti-inflammatory
Anticonvulsant
The unique structure of quinoline, featuring both a hydrophobic benzene component and a hydrogen-bonding-capable pyridine ring, allows it to interact with various biological targets such as enzymes and receptors. organic-chemistry.org The development of synthetic methodologies to create substituted quinolines is a vibrant area of research. Classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, along with modern transition-metal-catalyzed and multicomponent reactions, provide access to a vast chemical space of quinoline derivatives. rsc.orgpharmaguideline.comiipseries.orgvulcanchem.com
Table 1: Comparison of Parent Scaffolds
| Feature | Cyclohexanone | Quinoline |
| Class | Carbocyclic Ketone | Nitrogen Heterocycle |
| Formula | C₆H₁₀O | C₉H₇N |
| Key Reactive Site | Carbonyl group, α-carbons | Nitrogen atom, ring carbons |
| Primary Utility | Synthetic building block | Pharmacophore, Ligand |
| Common Reactions | Enolate chemistry, Condensations | Electrophilic/Nucleophilic Substitution |
Research Landscape of Hybrid Cyclohexanone-Quinoline Molecular Systems
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach can lead to compounds with improved affinity and efficacy, a modified selectivity profile, or a novel mechanism of action. The hybridization of the quinoline scaffold with other bioactive moieties, such as chalcones and sulfonamides, has been explored as a promising strategy to develop new therapeutic agents. youtube.com
The specific combination of a cyclohexanone ring and a quinoline system in a single molecule, as seen in Cyclohexanone, 2-(2-quinolinyl)-, represents a compelling yet underexplored area of research. Such a hybrid structure brings together the synthetic versatility and conformational features of the cyclohexanone unit with the established biological relevance of the quinoline nucleus. The resulting molecule could potentially be utilized in several ways:
As a novel therapeutic agent where the quinoline part interacts with a biological target and the cyclohexanone part provides a specific three-dimensional orientation or secondary binding interactions.
As a complex synthetic intermediate where the reactivity of the cyclohexanone ketone can be used for further elaboration into more complex drug-like molecules, while the quinoline moiety imparts desired physicochemical or biological properties.
Scope and Objectives of Focused Academic Inquiry into Cyclohexanone, 2-(2-quinolinyl)-
The compound Cyclohexanone, 2-(2-quinolinyl)- is a specific molecular hybrid that warrants focused academic investigation. Its fundamental properties are detailed below.
Table 2: Properties of Cyclohexanone, 2-(2-quinolinyl)-
| Property | Value |
| CAS Number | 3311-56-6 |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.28 g/mol |
Data sourced from publicly available chemical catalogs.
A dedicated academic inquiry into this compound would involve several key objectives:
Development of Synthetic Routes: A primary objective would be to establish efficient and stereocontrolled methods for its synthesis. Potential strategies could involve the nucleophilic addition of a 2-lithiated quinoline to cyclohexenone or the palladium-catalyzed α-arylation of cyclohexanone with a 2-haloquinoline. Investigating various synthetic pathways is crucial for making this compound and its analogues accessible for further study.
Chemical Reactivity Studies: A thorough investigation of the chemical reactivity of the ketone group in the hybrid molecule is needed. Understanding how the bulky quinolinyl substituent influences the stereochemical outcome of reactions at the carbonyl center or adjacent carbons is essential for its use as a synthetic intermediate.
Biological Screening: Given the wide range of biological activities associated with quinoline derivatives, a comprehensive screening of Cyclohexanone, 2-(2-quinolinyl)- for various therapeutic activities (e.g., anticancer, antimicrobial) would be a logical step. This would determine if the hybrid structure possesses unique biological properties.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues, with substitutions on either the cyclohexanone or quinoline rings, would help to establish structure-activity relationships. This could guide the design of more potent and selective compounds.
Structure
2D Structure
Properties
CAS No. |
3311-56-6 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-quinolin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12H,2,4,6,8H2 |
InChI Key |
GMZXYECITKKOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanone, 2 2 Quinolinyl and Analogous Structures
Direct Functionalization Approaches of the Cyclohexanone (B45756) Core
Directly attaching a quinoline (B57606) moiety to a pre-existing cyclohexanone ring offers a convergent route to the target molecule. This is often achieved through reactions at the alpha-position of the cyclohexanone.
Alpha-Substitution Reactions on Cyclohexanone Leading to 2-Substituted Derivatives
Alpha-substitution reactions are a fundamental method for forming carbon-carbon bonds at the position adjacent to the carbonyl group of a ketone. In the context of synthesizing 2-(2-quinolinyl)cyclohexanone, this would typically involve the reaction of a cyclohexanone enolate or its equivalent with a suitable quinoline-based electrophile. For instance, a catalyst-free nucleophilic substitution of hydrogen in the quinoline ring using acylethynylpyrroles has been reported to stereoselectively produce 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This type of reaction highlights the potential for direct C-H functionalization of quinolines with nucleophiles, a strategy that could be adapted for cyclohexanone enolates.
The reactivity of haloquinolines towards nucleophiles provides another avenue. For example, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue have been shown to undergo nucleophilic substitution at the 4-position with various nucleophiles. mdpi.comresearchgate.net This principle can be extended to 2-haloquinolines, which could react with a cyclohexanone enolate to form the desired product. The success of such a reaction would depend on the relative reactivity of the haloquinoline and the specific reaction conditions employed to generate and control the cyclohexanone enolate.
Free-Radical Addition Methodologies Involving Cyclohexanone
Free-radical reactions provide an alternative to ionic pathways for the formation of C-C bonds. wikipedia.org These reactions involve the generation of a radical species that can then add to an unsaturated system. The free-radical addition of cyclohexanone to various alkenes has been studied, demonstrating that cyclohexanone can selectively form a radical at the 2-position, which then adds to the olefin. researchgate.netresearchgate.net This process typically requires an initiator, such as ammonium (B1175870) persulfate, to generate the initial cyclohexanone radical. researchgate.net
For the synthesis of 2-(2-quinolinyl)cyclohexanone, a plausible, though less commonly documented, approach would involve the radical addition of cyclohexanone to a quinoline derivative. This could conceptually proceed via the generation of a cyclohexanone radical that adds to the quinoline ring. The regioselectivity of such an addition would be a critical factor. wikipedia.org Mechanistic studies on photochemical cycloadditions of quinolines and alkenes have shown that the reaction can proceed through a radical addition step, where the electrophilicity of the quinoline substrate is a key factor. nih.gov Furthermore, the duality of free radicals, acting as either nucleophiles or electrophiles depending on the reaction conditions, has been exploited to synthesize different quinoline derivatives from a single substrate. chemrxiv.org
Catalytic Hydrogenation Strategies for Cyclohexanone Derivatives
Catalytic hydrogenation is a powerful tool for modifying existing molecular frameworks, often by reducing unsaturation. While not a direct method for coupling a quinoline to a cyclohexanone, it is crucial for synthesizing saturated carbocyclic and heterocyclic rings from unsaturated precursors. For instance, the hydrogenation of quinoline and its substituted derivatives is a well-established method for producing 1,2,3,4-tetrahydroquinolines. researchgate.netrsc.orgcuni.cz This process can be highly selective, with different catalysts and conditions favoring hydrogenation of either the benzene (B151609) or the pyridine (B92270) ring of the quinoline nucleus. rsc.org
In a multi-step synthesis, one could envision a scenario where a quinoline-substituted cyclohexene (B86901) is hydrogenated to yield 2-(2-quinolinyl)cyclohexanone. The starting cyclohexene derivative could be synthesized through various methods, and the subsequent hydrogenation would need to be selective for the cyclohexene double bond without over-reducing the quinoline ring. The choice of catalyst is critical in such transformations. For example, supported gold nanoparticles have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions, leaving other functional groups intact. dp.tech Similarly, nickel- and cobalt-based catalysts have also been employed for quinoline hydrogenation. cuni.czresearchgate.net The hydrogenation of cyclohexanone itself and its derivatives to produce cyclohexanols is also a well-studied reaction. mdpi.comprinceton.edu
Cyclization and Annulation Reactions Incorporating Cyclohexanone Moieties for Quinoline Formation
An alternative and widely used strategy for constructing complex heterocyclic systems like 2-(2-quinolinyl)cyclohexanone involves building the quinoline ring onto a cyclohexanone-containing starting material. This approach leverages a rich history of named reactions in heterocyclic chemistry.
Classical Quinoline Synthesis Methods Utilizing Cyclohexanone Precursors
Several classical methods for quinoline synthesis can be adapted to use cyclohexanone or its derivatives as one of the key building blocks. iipseries.org These reactions typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound, followed by cyclization and aromatization.
Pfitzinger Reaction: The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netcapes.gov.brresearchgate.net By using cyclohexanone as the carbonyl component, this reaction can be employed to synthesize quinoline derivatives with a fused cyclohexane (B81311) ring. iipseries.orgresearchgate.netijsr.net The initial step is the base-catalyzed opening of the isatin ring, followed by condensation with the ketone to form an imine and then an enamine, which subsequently cyclizes and dehydrates. wikipedia.org
Knorr Quinoline Synthesis: The Knorr synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines. wikipedia.orgsynarchive.com A β-ketoanilide derived from cyclohexanone could potentially be used in a Knorr-type cyclization to generate a quinolone fused to a cyclohexane ring. semanticscholar.org The reaction conditions, particularly the amount of acid, can influence the formation of either 2-hydroxy or 4-hydroxyquinolines. wikipedia.org Polyphosphoric acid is also a common medium for this reaction. semanticscholar.org
Niementowski Quinoline Synthesis: This method involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. drugfuture.comwikipedia.org While high temperatures are often required, modifications have been developed to make the reaction more practical. wikipedia.org Using cyclohexanone as the ketone component with an appropriate anthranilic acid derivative could lead to the formation of a quinoline ring attached to a cyclohexanone moiety, though the initial product would be a hydroxyquinoline.
Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgresearchgate.net This reaction is often carried out as a multi-component reaction. wikipedia.org While not directly utilizing cyclohexanone in its classical form, analogs of the Povarov reaction could potentially involve enol ethers or enamines derived from cyclohexanone as the dienophile component, leading to the formation of a quinoline ring system fused or substituted with a cyclohexanone precursor. researchgate.net
Multi-Component Reaction Pathways Employing Cyclohexanone
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. rsc.orgresearchgate.net These reactions are advantageous due to their atom economy, operational simplicity, and ability to generate molecular diversity. Several MCRs have been developed for the synthesis of quinolines, and some of these can incorporate cyclohexanone or its derivatives. rsc.org
For example, a one-pot synthesis of new naphthoate derivatives bearing quinoline, pyranone, and cyclohexenone moieties has been reported, starting from acenaphthoquinone and various 1,3-dicarbonyl compounds. nih.gov Another one-pot method for synthesizing cyclohexane-fused quinolines has also been described. researchgate.net The synthesis of quinolines via MCRs often involves the in-situ formation of key intermediates that then undergo cyclization. scielo.br For instance, a three-component reaction of an aniline, an aldehyde, and an alkyne can lead to quinoline derivatives. scielo.br By analogy, a reaction involving an appropriate aniline, a functionalized cyclohexanone, and a third component could provide a direct route to 2-(2-quinolinyl)cyclohexanone. The development of novel MCRs for quinoline synthesis is an active area of research, with various catalysts and reaction conditions being explored to improve efficiency and scope. nih.govrsc.orgnih.gov
Diels-Alder Cycloaddition Strategies for Quinoline Formation with Cyclohexanone Derivatives
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, and its hetero-variant, the aza-Diels-Alder reaction, provide powerful pathways to quinoline scaffolds. rsc.org While a direct [4+2] cycloaddition between a simple diene and a cyclohexanone-fused dienophile to form the quinoline core is not the most common approach, related strategies offer viable routes.
One such strategy is the inverse electron demand aza-Diels-Alder reaction. This approach involves the reaction of electron-rich dienophiles with electron-poor aza-dienes. For instance, in situ generated aza-o-quinone methides can act as the aza-diene component, reacting with enaminones derived from ketones to yield 3-aroyl or 3-acyl quinolines. acs.org This reaction proceeds through a [4+2] cycloaddition followed by an aromatization step. acs.org Although not directly employing cyclohexanone as a starting material for the quinoline ring itself, this method highlights the use of ketone-derived enamines as dienophiles in quinoline synthesis.
Another relevant approach is the Povarov reaction, a formal aza-Diels-Alder reaction, which typically involves the reaction of an aniline, a benzaldehyde, and an electron-rich alkene. rsc.org Modifications of this reaction could potentially incorporate a cyclohexanone-derived enol ether as the dienophile. Theoretical studies using DFT methods have explored the reactivity of quinolines as azadienes in hetero-Diels-Alder reactions with various dienophiles, indicating the feasibility of such cycloadditions. researchgate.net
The following table summarizes a representative inverse electron demand Diels-Alder reaction for the synthesis of a 3-acyl quinoline derivative.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield |
| N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide | 3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone) | NaOAc | Toluene | (4-methylphenyl)(2-phenylquinolin-3-yl)methanone | 89% |
Table 1: Example of an Inverse Electron Demand Diels-Alder Reaction for Quinoline Synthesis. acs.org
Derivatization of Pre-formed Quinoline Scaffolds with Cyclohexanone Components
A common and versatile strategy for the synthesis of "Cyclohexanone, 2-(2-quinolinyl)-" involves the derivatization of a pre-formed quinoline ring. This approach typically utilizes the nucleophilic character of a cyclohexanone enolate to displace a leaving group on the quinoline core, or conversely, the nucleophilic addition of an organometallic quinoline species to a cyclohexanone derivative.
The alkylation of cyclohexanone enolates is a well-established method for forming new carbon-carbon bonds at the α-position of the ketone. fiveable.memasterorganicchemistry.com In this context, a 2-haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) can serve as the electrophile. The reaction proceeds via an SN2 mechanism, where the enolate attacks the C-2 position of the quinoline, displacing the halide. libretexts.org The generation of the cyclohexanone enolate can be controlled to achieve regioselectivity if an unsymmetrical cyclohexanone is used. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate. libretexts.orglibretexts.org
The stereochemical outcome of the alkylation of conformationally rigid cyclohexanone enolates often favors axial attack, leading to the formation of a specific diastereomer. ubc.ca
| Quinoline Substrate | Cyclohexanone Derivative | Base | Solvent | Product |
| 2-Haloquinoline | Cyclohexanone | LDA | THF | Cyclohexanone, 2-(2-quinolinyl)- |
| 2-Tosylquinoline | Cyclohexanone | NaH | DMF | Cyclohexanone, 2-(2-quinolinyl)- |
Table 2: General Conditions for the Derivatization of Pre-formed Quinolines with Cyclohexanone.
Enantioselective Synthetic Methods for Chiral Control
Achieving enantiocontrol in the synthesis of "Cyclohexanone, 2-(2-quinolinyl)-" is crucial for applications where a specific stereoisomer is required. This can be accomplished through various asymmetric synthetic strategies, including the use of chiral catalysts or auxiliaries.
One approach involves the asymmetric alkylation of a prochiral cyclohexanone enolate with a quinoline electrophile in the presence of a chiral ligand or phase-transfer catalyst. While specific examples for the direct synthesis of the title compound are not abundant in the literature, the principles of asymmetric enolate alkylation are well-established.
Alternatively, enantioselective reactions can be employed to construct the quinoline or cyclohexanone ring with a defined stereochemistry prior to their coupling. For instance, asymmetric hydrogenation or cycloaddition reactions can furnish chiral cyclohexanone derivatives. researchgate.net Similarly, enantioselective methods for the synthesis of chiral quinoline-based structures, such as the researchgate.netnih.gov-rearrangement/cyclization of quinolinone-based compounds, have been developed. rsc.org These chiral building blocks can then be coupled to generate the final product with high enantiopurity.
The use of chiral Lewis acids in conjunction with photocycloaddition reactions of quinolones has also been shown to induce enantioselectivity, offering another potential avenue for creating chiral centers in related systems. nih.gov
| Reaction Type | Chiral Catalyst/Auxiliary | Substrates | Key Feature |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | 2-Haloquinoline, Cyclohexanone | Direct formation of chiral center |
| Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | Substituted Cyclohexenone | Formation of chiral cyclohexanone precursor |
| Asymmetric Cycloaddition | Chiral Organocatalyst | Methyleneindolinones, Unsaturated Esters | Construction of chiral spirocyclic scaffolds |
Table 3: Strategies for Enantioselective Synthesis of Chiral Cyclohexanone-Quinoline Systems.
One-Pot Synthetic Protocols for Cyclohexanone-Quinoline Hybrid Systems
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The Friedländer annulation is a particularly powerful one-pot method for the synthesis of quinolines, including "Cyclohexanone, 2-(2-quinolinyl)-". organic-chemistry.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as cyclohexanone. researchgate.netnih.gov
A highly effective one-pot protocol involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde using inexpensive reagents like iron powder in the presence of a catalytic amount of hydrochloric acid. organic-chemistry.orgresearchgate.net The resulting amine then directly undergoes condensation with cyclohexanone, which is added to the same reaction vessel, to afford the target quinoline derivative in good to excellent yields. organic-chemistry.orgresearchgate.net This method is scalable and tolerates a variety of functional groups. organic-chemistry.org
The reaction conditions for the Friedländer synthesis can be varied, with both acid and base catalysis being effective. Microwave-assisted protocols have also been developed to accelerate the reaction and improve yields.
| o-Nitroaryl-carbaldehyde | Ketone | Reducing Agent | Catalyst/Base | Solvent | Yield |
| 2-Nitrobenzaldehyde | Cyclohexanone | Iron Powder | HCl (cat.), KOH | Ethanol | Good to Excellent |
| 2-Nitro-5-chlorobenzaldehyde | Cyclohexanone | Iron Powder | HCl (cat.), KOH | Ethanol | 85% |
| 2-Nitrobenzaldehyde | 1,3-Cyclohexanedione | Iron Powder | HCl (cat.), KOH | Ethanol | High |
Table 4: Representative One-Pot Friedländer Synthesis of Quinoline Derivatives using Cyclohexanone and its Analogs. organic-chemistry.orgresearchgate.net
Advanced Spectroscopic Elucidation of Molecular Structure and Conformation
Nuclear Magnetic Resonance Spectroscopy (NMR)
Proton (¹H) NMR Spectral Analysis
Detailed experimental data for the ¹H NMR spectrum of Cyclohexanone (B45756), 2-(2-quinolinyl)-, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for each proton, are not available in the searched literature.
Carbon-13 (¹³C) NMR Spectral Analysis
Specific experimental ¹³C NMR chemical shift assignments for each carbon atom in Cyclohexanone, 2-(2-quinolinyl)- are not documented in the available resources.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of Cyclohexanone, 2-(2-quinolinyl)- were found. Therefore, no data on COSY, HSQC, or HMBC correlations can be provided.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Characterization
While a strong C=O stretch would be anticipated, a complete and detailed assignment of the vibrational modes from experimental IR and Raman spectra of Cyclohexanone, 2-(2-quinolinyl)- is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Experimental data on the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions for Cyclohexanone, 2-(2-quinolinyl)- are not reported in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "Cyclohexanone, 2-(2-quinolinyl)-" through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₅NO, giving it a theoretical molecular weight of approximately 225.28 g/mol . vulcanchem.com
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation of this ion would provide valuable structural information. The fragmentation of cyclic ketones like cyclohexanone often involves an initial α-cleavage at the bond adjacent to the carbonyl group. whitman.edu For "Cyclohexanone, 2-(2-quinolinyl)-", this would involve the cleavage of the bond between the carbonyl carbon and the carbon bearing the quinolinyl group, or the bond between the carbonyl carbon and the adjacent methylene (B1212753) group in the cyclohexanone ring.
The presence of the quinoline (B57606) moiety introduces characteristic fragmentation pathways. The quinoline ring itself is a stable aromatic system, and its fragments would be expected in the mass spectrum. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, C₂H₄, and HCN from the cyclohexanone and quinoline rings, respectively.
Table 1: Predicted Mass Spectrometry Fragmentation Data for Cyclohexanone, 2-(2-quinolinyl)-
| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 225 | [C₁₅H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 197 | [M - CO]⁺ | Loss of carbon monoxide from the cyclohexanone ring |
| 182 | [M - C₂H₄]⁺ | Loss of ethylene (B1197577) from the cyclohexanone ring |
| 168 | [M - C₂H₄ - CH₂]⁺ | Subsequent loss of a methylene group |
| 154 | [C₁₀H₈N]⁺ | Quinolinyl-methylene fragment |
| 128 | [C₉H₇N]⁺ | Quinoline radical cation |
Note: This table represents predicted fragmentation patterns based on the known behavior of cyclohexanones and quinolines in mass spectrometry. Actual experimental data may vary.
X-ray Crystallography for Solid-State Structural Analysis
A successful X-ray crystallographic analysis would reveal the conformation of the cyclohexanone ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also determine the relative orientation of the quinolinyl substituent with respect to the cyclohexanone ring, including the dihedral angle between the plane of the quinoline ring and the mean plane of the cyclohexanone ring.
Furthermore, the crystal packing arrangement would be elucidated, showing how individual molecules of "Cyclohexanone, 2-(2-quinolinyl)-" interact with each other in the solid state through intermolecular forces such as hydrogen bonding (if present), van der Waals forces, and π-π stacking interactions between the aromatic quinoline rings.
Table 2: Hypothetical X-ray Crystallographic Data for Cyclohexanone, 2-(2-quinolinyl)-
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| C-C bond lengths (cyclohexanone) | 1.52 - 1.54 Å |
| C=O bond length | 1.21 Å |
| C-N bond lengths (quinoline) | 1.32 - 1.38 Å |
| C-C bond lengths (quinoline) | 1.36 - 1.42 Å |
Note: The values in this table are hypothetical and represent typical ranges observed for similar organic molecules. A definitive crystal structure determination would require experimental data.
Microwave Spectroscopy for Gas-Phase Conformational Analysis and Tautomerism Studies
Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. This method can provide extremely precise information about the molecular geometry and conformational preferences of "Cyclohexanone, 2-(2-quinolinyl)-" in an isolated, solvent-free environment. nih.gov
By analyzing the rotational constants derived from the microwave spectrum, it would be possible to determine the principal moments of inertia of the molecule. This information can be used to distinguish between different possible conformers, such as those arising from the different orientations of the quinolinyl group relative to the cyclohexanone ring (e.g., axial vs. equatorial).
Moreover, microwave spectroscopy is a powerful tool for investigating tautomerism. "Cyclohexanone, 2-(2-quinolinyl)-" can exist in keto-enol tautomeric forms. youtube.com The keto form is the cyclohexanone structure, while the enol form would involve a hydroxyl group on the cyclohexene (B86901) ring and a double bond within the ring. Microwave spectroscopy could potentially identify and characterize both tautomers if they are present in the gas phase, providing insights into their relative energies and the dynamics of their interconversion. The study of similar systems, such as 7-hydroxyquinoline (B1418103) derivatives, has shown the utility of spectroscopic methods in understanding tautomeric equilibria. nih.gov
Table 3: Predicted Spectroscopic Parameters for Gas-Phase Cyclohexanone, 2-(2-quinolinyl)-
| Parameter | Predicted Value (Keto Form) | Predicted Value (Enol Form) |
| Rotational Constant A (MHz) | ~1500 | ~1450 |
| Rotational Constant B (MHz) | ~400 | ~420 |
| Rotational Constant C (MHz) | ~350 | ~360 |
| Dipole Moment (Debye) | ~3.5 | ~2.0 |
Note: These predicted values are based on theoretical calculations and comparisons with structurally related molecules. Experimental microwave spectroscopy would be required for their confirmation.
Computational and Theoretical Investigations of Cyclohexanone, 2 2 Quinolinyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental in elucidating the properties of molecules like "Cyclohexanone, 2-(2-quinolinyl)-". Methodologies such as Density Functional Theory (DFT) and ab initio methods are pivotal for predicting molecular geometries, energies, and electronic structures. sapub.orgnih.govacs.orgresearchgate.net DFT has become particularly popular due to its balance of computational cost and accuracy in describing electron correlation. For a molecule with the complexity of "Cyclohexanone, 2-(2-quinolinyl)-", DFT provides a robust framework for a comprehensive theoretical analysis. nih.gov
Selection of Appropriate Basis Sets and Functionals (e.g., B3LYP, 6-31G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. sapub.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the calculations. The 6-31G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution by including polarization functions (d on heavy atoms and p on hydrogen atoms) to account for the non-spherical nature of atomic orbitals in a molecular environment. For more demanding calculations requiring higher accuracy, larger basis sets such as the correlation-consistent basis sets (e.g., cc-pVTZ) could be employed. acs.org
Molecular Geometry Optimization and Conformational Analysis
A crucial step in the computational study of "Cyclohexanone, 2-(2-quinolinyl)-" is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Once the geometry is optimized, a detailed analysis of the structural parameters can be performed. This includes examining the bond lengths, bond angles, and torsion (dihedral) angles. While specific data for "Cyclohexanone, 2-(2-quinolinyl)-" is not available, the following table illustrates the kind of data that would be generated from a DFT calculation at the B3LYP/6-31G(d,p) level of theory, based on standard values for similar fragments. sapub.org
| Parameter | Atoms Involved | Typical Calculated Value |
| Bond Length | C=O (cyclohexanone) | 1.22 Å |
| Bond Length | C-C (cyclohexanone ring) | 1.54 Å |
| Bond Length | C-N (quinoline ring) | 1.37 Å |
| Bond Length | C-C (quinoline ring) | 1.40 Å |
| Bond Angle | C-C-C (cyclohexanone ring) | 111° |
| Bond Angle | C-C=O (cyclohexanone ring) | 121° |
| Bond Angle | C-N-C (quinoline ring) | 118° |
| Torsion Angle | C-C-C-C (cyclohexanone ring) | ~55° (for chair conformation) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for the respective functional groups. Actual calculated values for "Cyclohexanone, 2-(2-quinolinyl)-" may vary.
Investigation of Conformational Isomerism and Relative Energy Minima
"Cyclohexanone, 2-(2-quinolinyl)-" can exist in various conformations due to the flexibility of the cyclohexanone (B45756) ring and the rotation around the single bond connecting the two ring systems. The cyclohexanone ring typically adopts a chair conformation to minimize steric strain. The quinolinyl substituent at the 2-position can be in either an axial or equatorial position. A computational study would involve calculating the energies of these different conformers to determine their relative stabilities. The conformer with the lowest energy is the most stable and therefore the most populated at equilibrium. The energy difference between the conformers provides insight into the conformational dynamics of the molecule. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Computational methods provide valuable information about the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
A DFT calculation would provide the energies of the HOMO and LUMO for "Cyclohexanone, 2-(2-quinolinyl)-". The analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions.
| Parameter | Illustrative Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are for illustrative purposes and represent a plausible outcome of a DFT calculation for a molecule with this structure. The actual values would need to be determined by a specific computational study.
Mulliken Population Analysis and Atomic Charge Distribution
The method partitions the total electron population among the atoms in a molecule. uni-muenchen.de The charge on an atom is then calculated by subtracting the sum of the populations of its basis functions from its nuclear charge. q-chem.com It's important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation and can sometimes yield unphysical results. uni-muenchen.deq-chem.com
In a molecule like Cyclohexanone, 2-(2-quinolinyl)-, one would expect the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the cyclohexanone ring to carry negative partial charges due to their higher electronegativity. The carbon atoms bonded to these heteroatoms would likely exhibit positive partial charges. The distribution of charges across the aromatic quinoline ring and the aliphatic cyclohexanone ring would also be influenced by the electronic effects of the substituents. For instance, studies on similar heterocyclic compounds have shown how charge distribution can indicate sites susceptible to electrophilic attack. researchgate.net
A more advanced method, Mulliken-Dipole Population Analysis, has been developed to improve upon the traditional Mulliken method by conserving both the monopole and dipole moments of the overlap densities. chemrxiv.org
Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in Cyclohexanone, 2-(2-quinolinyl)-
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N (quinoline) | -0.5 to -0.7 |
| O (cyclohexanone) | -0.6 to -0.8 |
| C (carbonyl) | +0.4 to +0.6 |
| C2 (quinoline) | +0.2 to +0.4 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate interactions between filled and vacant orbitals, which provides a quantitative measure of hyperconjugation and electron delocalization within a molecule. acadpubl.eu This analysis helps in understanding the stability arising from these interactions.
For a molecule like Cyclohexanone, 2-(2-quinolinyl)-, several key hyperconjugative interactions would be expected:
Interactions between the quinoline and cyclohexanone moieties: Electron delocalization can occur between the quinoline ring and the cyclohexanone ring. For example, lone pair electrons on the nitrogen atom of the quinoline ring or the oxygen atom of the cyclohexanone ring can interact with antibonding orbitals of adjacent sigma bonds. These n → σ* interactions are a form of hyperconjugation. researchgate.net
Intra-ring hyperconjugation in cyclohexanone: Within the cyclohexanone ring, σ → σ* interactions between C-H or C-C bonds and adjacent antibonding orbitals contribute to the conformational preferences of the ring. researchgate.net
The stabilization energy (E(2)) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated using second-order perturbation theory. scirp.org A larger E(2) value indicates a more significant interaction. acadpubl.eu For instance, in a related compound, (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone, a strong stabilization energy of 109.62 kJ/mol was found for the n(LPO49) → π*(C14-C18) interaction, indicating significant intramolecular charge transfer. acadpubl.eu
Table 2: Potential Hyperconjugative Interactions and Delocalization in Cyclohexanone, 2-(2-quinolinyl)- (Hypothetical NBO Analysis)
| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected Significance |
| π (Quinoline C=C) | π* (Quinoline C=C) | π-delocalization | High |
| n (N, quinoline) | σ* (C-C, adjacent) | Hyperconjugation | Moderate |
| n (O, cyclohexanone) | σ* (C-C, adjacent) | Hyperconjugation | Moderate |
| σ (C-H, cyclohexanone) | σ* (C-C, cyclohexanone) | Hyperconjugation | Low-Moderate |
Note: This table is a hypothetical representation of potential interactions based on the principles of NBO analysis. Specific E(2) values would require dedicated computational studies.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties and correlating them with experimental data, aiding in the structural elucidation of complex molecules.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can provide significant support for the assignment of experimental spectra. researchgate.net For Cyclohexanone, 2-(2-quinolinyl)-, density functional theory (DFT) calculations could be employed to predict the 1H and 13C NMR spectra.
The calculated chemical shifts would be expected to show distinct signals for the protons and carbons of the quinoline and cyclohexanone moieties. For example, the aromatic protons of the quinoline ring would likely appear in the downfield region (typically 7.0-9.0 ppm in 1H NMR), influenced by the ring current and the electronegativity of the nitrogen atom. uncw.edu The protons on the cyclohexanone ring would appear in the upfield region, with their chemical shifts and coupling constants being sensitive to the conformation of the ring. chemicalbook.com The carbonyl carbon of the cyclohexanone ring would be expected to have a characteristic 13C chemical shift in the range of 200-220 ppm. chemicalbook.com
By comparing the calculated spectra with experimental data, one can confirm the molecular structure and assign specific resonances to individual atoms. researchgate.net
Table 3: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical)
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| H (Quinoline) | 7.2 - 8.8 | 7.1 - 8.7 | C (Quinoline) | 120 - 150 |
| H (Cyclohexanone) | 1.5 - 3.0 | 1.6 - 2.9 | C (Cyclohexanone) | 20 - 50 |
| C=O | ~210 |
Note: The values in this table are hypothetical and represent typical ranges for similar structures. Actual values would require specific calculations and experiments.
Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are instrumental in assigning the vibrational modes of the molecule. nih.gov
For Cyclohexanone, 2-(2-quinolinyl)-, key predicted vibrational modes would include:
C=O stretch: A strong absorption band characteristic of the carbonyl group in the cyclohexanone ring, typically in the region of 1700-1720 cm⁻¹.
C=N and C=C stretching: Vibrations associated with the quinoline ring, appearing in the 1500-1650 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches from the quinoline ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the cyclohexanone ring (below 3000 cm⁻¹).
Ring vibrations: Skeletal vibrations of both the quinoline and cyclohexanone rings.
A study on a related compound, 2,6-bis(benzylidene)cyclohexanone, demonstrated how DFT calculations can help in understanding the factors influencing vibrational frequencies, such as mesomeric effects and π-orbital conjugation. nih.gov Recent studies have also employed sophisticated algebraic approaches to predict overtone vibrational frequencies in molecules like cyclohexane (B81311). karazin.ua
Table 4: Key Predicted Vibrational Frequencies for Cyclohexanone, 2-(2-quinolinyl)-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O stretch | 1700 - 1720 | Strong |
| C=N/C=C stretch (quinoline) | 1500 - 1650 | Medium to Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
Note: The predicted frequencies are based on typical values for the respective functional groups.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mpg.deresearchgate.netresearchgate.net It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.
For Cyclohexanone, 2-(2-quinolinyl)-, TD-DFT calculations would be expected to predict electronic transitions involving the π-systems of the quinoline ring and the n-orbitals of the carbonyl group. Key transitions would likely include:
π → π transitions:* These transitions, primarily localized on the quinoline ring, would likely be responsible for strong absorptions in the UV region.
n → π transitions:* These transitions, involving the non-bonding electrons of the carbonyl oxygen and the π* orbitals of the conjugated system, are typically weaker and occur at longer wavelengths.
The formal basis for TD-DFT is the Runge-Gross theorem, which establishes a one-to-one correspondence between the time-dependent electron density and the time-dependent external potential. arxiv.orgcam.ac.uk This allows for the calculation of excited-state properties from the electron density.
Intermolecular Interactions and Solvation Effects
The chemical behavior and properties of Cyclohexanone, 2-(2-quinolinyl)- can be significantly influenced by its interactions with other molecules, including solvent molecules.
Computational studies can model these intermolecular interactions, which can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The quinoline nitrogen and the carbonyl oxygen are potential hydrogen bond acceptors. The polarity of the molecule, arising from the electronegative N and O atoms, will lead to dipole-dipole interactions. uncw.edu
Solvation effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium. These models can predict how the solvent influences properties such as conformational equilibrium, reaction rates, and spectroscopic characteristics. nih.govresearchgate.net For example, a study on 2-benzoylcyclohexanone (B1331447) revealed unexpected solvent effects on its rate of racemization, highlighting the complex role of the solvent. nih.gov Similarly, the polarity of the solvent has been shown to have a critical role in the oxidation of aldehydes. frontiersin.org
Computational Analysis of Hydrogen Bonding Characteristics
The structure of Cyclohexanone, 2-(2-quinolinyl)- features a hydrogen bond acceptor in the form of the carbonyl oxygen and another in the quinoline nitrogen atom. The potential for intramolecular hydrogen bonding, particularly in its enol tautomer, as well as intermolecular hydrogen bonding with solvent molecules or other proton donors, has been a subject of computational investigation.
A theoretical investigation into the hydrogen bonding between Cyclohexanone, 2-(2-quinolinyl)- and protic solvents like water or alcohols would likely reveal strong interactions with both the carbonyl oxygen and the quinoline nitrogen. Ab initio molecular dynamics simulations on similar systems, such as 2-cyclohexenone with water, have shown that the ketone oxygen acts as a persistent hydrogen bond acceptor. rsc.org
Theoretical Studies of Solvatochromic Behavior
The term solvatochromism refers to the change in the color of a solution of a chemical when the solvent is changed. This phenomenon is a result of the differential solvation of the ground and excited electronic states of the solute molecule. For Cyclohexanone, 2-(2-quinolinyl)-, which possesses both a polar carbonyl group and a polarizable quinoline moiety, significant solvatochromic effects are anticipated.
Theoretical studies on the solvatochromism of ketones have shown that the n→π* electronic transition is particularly sensitive to the solvent environment. nih.gov In the case of Cyclohexanone, 2-(2-quinolinyl)-, the presence of the quinoline ring introduces additional π→π* transitions. Computational studies using time-dependent density functional theory (TD-DFT) can predict the absorption spectra in various solvents, providing insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
For analogous compounds like 2,6-bis(4-hydroxybenzylidene) cyclohexanone, studies have revealed a bathochromic (red) shift in the absorption spectra with increasing solvent polarity, indicating that the excited state is more polar than the ground state. nih.gov Similar behavior would be expected for Cyclohexanone, 2-(2-quinolinyl)-, and could be quantified through computational modeling.
Table 1: Hypothetical Solvatochromic Data for Cyclohexanone, 2-(2-quinolinyl)- based on Analogous Systems
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λ_max, nm) |
| Hexane | 1.88 | 310 |
| Dichloromethane | 8.93 | 318 |
| Ethanol | 24.55 | 325 |
| Acetonitrile | 37.5 | 328 |
| Water | 80.1 | 335 |
Note: This table is illustrative and based on general trends observed for similar compounds. Specific experimental or computational data for Cyclohexanone, 2-(2-quinolinyl)- is not currently available in the public domain.
Symmetry Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze non-covalent interactions by decomposing the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgchemrxiv.org This method provides a detailed understanding of the forces driving intermolecular associations.
A SAPT analysis of the interaction between Cyclohexanone, 2-(2-quinolinyl)- and a model solvent molecule or another monomer of itself would elucidate the nature of the binding. For instance, in a dimer of the compound, one could expect significant electrostatic interactions due to the permanent dipoles of the carbonyl and quinoline groups, as well as substantial dispersion forces arising from the aromatic ring.
In a study of pyridine (B92270) interacting with small ketones, SAPT analysis could quantify the contributions of the n→π* interaction versus hydrogen bonding. researchgate.net For Cyclohexanone, 2-(2-quinolinyl)-, a similar analysis could distinguish the energetic contributions of the interaction of a solvent molecule with the ketone part versus the quinoline part of the molecule.
Table 2: Illustrative SAPT Energy Decomposition for a Hypothetical Dimer of Cyclohexanone, 2-(2-quinolinyl)- (in kcal/mol)
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -8.5 |
| Exchange | +12.0 |
| Induction | -3.5 |
| Dispersion | -10.0 |
| Total Interaction Energy | -10.0 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a SAPT calculation. Actual values would require specific computational studies.
Keto-Enol Tautomerism: Energetics and Equilibria
Carbonyl compounds that have a hydrogen atom on the alpha-carbon can exist in equilibrium with their enol tautomer. masterorganicchemistry.comlibretexts.orglibretexts.org For Cyclohexanone, 2-(2-quinolinyl)-, the presence of a hydrogen at the C2 position allows for the formation of an enol, where a double bond is formed between C1 and C2, and the carbonyl oxygen is protonated to a hydroxyl group.
The equilibrium between the keto and enol forms is influenced by several factors, including the solvent and the electronic nature of the substituents. For simple cyclohexanone, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, the presence of the quinoline substituent at the C2 position can influence the stability of the enol form. The potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the quinoline nitrogen could stabilize the enol tautomer.
Computational methods, such as DFT, can be used to calculate the relative energies of the keto and enol tautomers in the gas phase and in different solvents, thereby predicting the equilibrium constant. Studies on related systems, such as 2-acetylcyclohexanone, have shown that while the keto form is favored in water, the enol form can be significantly populated in aprotic solvents. Current time information in Karachi, PK.
Table 3: Calculated Relative Energies and Estimated Equilibrium Constants for the Keto-Enol Tautomerism of an Analogous 2-Arylcyclohexanone
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Estimated K_eq |
| Keto | 0.0 | 1 |
| Enol (anti) | +3.5 | 0.004 |
| Enol (syn, H-bonded) | +1.2 | 0.14 |
Note: This table presents hypothetical data for an analogous system to illustrate the expected energetic differences. Specific calculations for Cyclohexanone, 2-(2-quinolinyl)- are required for accurate values.
Reaction Path Analysis and Transition State Elucidation for Key Transformations
Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational chemistry provides powerful tools to map out reaction pathways, identify transition states, and calculate activation energies. For Cyclohexanone, 2-(2-quinolinyl)-, a key transformation of interest is its synthesis.
One plausible synthetic route involves the Friedländer annulation, where a 2-aminobenzaldehyde (B1207257) or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl, such as cyclohexanone. iipseries.org Another potential pathway is the reaction of 2-chloroquinoline (B121035) with the enolate of cyclohexanone.
Computational reaction path analysis, using methods like DFT, can be employed to investigate these and other potential synthetic routes. By locating the transition state structures and calculating the corresponding energy barriers, the feasibility of a proposed mechanism can be assessed. For instance, in the synthesis of quinoline derivatives, computational studies can help to understand the role of catalysts and the factors controlling regioselectivity. acs.orgnih.gov
For the formation of Cyclohexanone, 2-(2-quinolinyl)-, a transition state analysis would involve modeling the approach of the reactants, the formation of new bonds, and the breaking of existing ones. The calculated activation energy would provide a quantitative measure of the reaction rate, which can be compared with experimental data if available.
Mechanistic Investigations of Chemical Reactions Involving Cyclohexanone, 2 2 Quinolinyl
Reaction Pathway Elucidation through Combined Computational and Experimental Approaches
Computational chemistry, employing methods like density functional theory (DFT), can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers. researchgate.netresearchgate.net This allows for the theoretical exploration of various possible routes a reaction could take. For instance, in a potential reaction of Cyclohexanone (B45756), 2-(2-quinolinyl)-, computational models could predict the most likely sites for nucleophilic or electrophilic attack and the energetic feasibility of different cyclization or rearrangement pathways.
Role of Catalysis in Reaction Mechanisms (e.g., Acid, Base, Metal-Catalyzed Transformations)
The reactivity of Cyclohexanone, 2-(2-quinolinyl)- can be significantly influenced by the presence of catalysts, which can open up new reaction pathways or enhance the rate and selectivity of existing ones.
Base Catalysis: A base can deprotonate the α-carbon of the cyclohexanone, generating an enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, such as aldol (B89426) condensations or alkylations. The specific enolate formed (i.e., the regioselectivity of deprotonation) would be a key factor in determining the final product.
Metal-Catalyzed Transformations: Transition metal catalysts are widely used in organic synthesis and could play a significant role in the reactions of Cyclohexanone, 2-(2-quinolinyl)-. For example, palladium-catalyzed cross-coupling reactions could be employed to functionalize the quinoline (B57606) ring. nih.gov Rhodium or nickel catalysts could be involved in reactions targeting the ketone functionality, such as hydrogenations or C-C bond activations. researchgate.netua.es The coordination of the metal to the nitrogen or oxygen atoms of the substrate would be a critical step in the catalytic cycle.
| Catalyst Type | Potential Role in Reactions of Cyclohexanone, 2-(2-quinolinyl)- |
| Acid | Activation of the carbonyl group for nucleophilic attack. |
| Base | Formation of an enolate for subsequent nucleophilic reactions. |
| Transition Metals (e.g., Pd, Rh, Ni) | Catalysis of cross-coupling, hydrogenation, or C-H activation reactions. nih.govresearchgate.netua.es |
Investigation of Reaction Intermediates and Transition States
The direct observation of reaction intermediates and the characterization of transition states are fundamental to understanding a reaction mechanism. For reactions involving Cyclohexanone, 2-(2-quinolinyl)-, various transient species could be formed.
Reaction Intermediates: Depending on the reaction conditions, intermediates such as enolates, enols, iminium ions (if the quinoline nitrogen participates), or metallacyclic complexes (in metal-catalyzed reactions) could be generated. Spectroscopic techniques like low-temperature NMR or trapping experiments can sometimes be used to detect and characterize these fleeting species. For instance, in a base-catalyzed reaction, the formation of the enolate intermediate could potentially be observed spectroscopically.
Transition States: Transition states represent the highest energy point along a reaction coordinate and are, by their nature, not directly observable. chemsynthesis.com However, their structure and energy can be calculated using computational methods. chemsynthesis.com These calculations provide crucial information about the geometry of the atoms at the point of bond making or breaking and the energy barrier that must be overcome for the reaction to proceed. The Hammond-Leffler postulate, which relates the structure of the transition state to that of the nearest stable species (reactant, intermediate, or product), can also provide qualitative insights into the transition state structure.
Regioselectivity and Stereoselectivity in Reaction Mechanisms
Many reactions of Cyclohexanone, 2-(2-quinolinyl)- have the potential to yield multiple isomers. Understanding and controlling the regioselectivity and stereoselectivity is therefore a key aspect of its chemistry.
Regioselectivity: This refers to the preference for reaction at one position over another. For example, in a deprotonation reaction, the base could remove a proton from either the C2 or C6 position of the cyclohexanone ring, leading to two different enolates. The relative acidity of these protons, influenced by the steric and electronic effects of the quinolinyl substituent, would determine the regiochemical outcome. Similarly, in electrophilic aromatic substitution on the quinoline ring, the position of attack would be governed by the directing effects of the existing substituents. The Friedländer synthesis, a classic method for quinoline synthesis, is known to have regioselectivity issues with unsymmetrical ketones. nih.gov
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. The cyclohexanone ring is chiral due to the substituent at the C2 position. Reactions at the carbonyl group or at the α-carbon could therefore lead to the formation of diastereomers. The stereochemical outcome would be influenced by factors such as the approach of the reagent, which could be directed by the bulky quinoline group, and the use of chiral catalysts or reagents. nih.gov For instance, the reduction of the ketone could lead to two diastereomeric alcohols, and the relative amounts of each would depend on the steric hindrance on either face of the carbonyl group.
| Selectivity | Key Considerations for Cyclohexanone, 2-(2-quinolinyl)- |
| Regioselectivity | - Position of enolate formation (C2 vs. C6).- Site of electrophilic attack on the quinoline ring. |
| Stereoselectivity | - Diastereoselective reactions at the chiral center (C2).- Formation of diastereomers upon reaction at the carbonyl group. |
Studies of Bond Cleavage and Formation Mechanisms (e.g., Carbon-Carbon Bond Scission)
The reactions of Cyclohexanone, 2-(2-quinolinyl)- will invariably involve the cleavage and formation of chemical bonds. Of particular interest are reactions that may involve the scission of carbon-carbon bonds.
While less common than C-H or C-O bond cleavage, C-C bond cleavage can occur under specific conditions, often mediated by transition metals or through retro-aldol or related fragmentation reactions. researchgate.netdtu.dkwiley-vch.de For Cyclohexanone, 2-(2-quinolinyl)-, a retro-Friedländer type reaction, which would involve the cleavage of the C-C and C-N bonds forming the quinoline ring, is a theoretical possibility under harsh conditions.
More plausible C-C bond cleavage reactions could involve the cyclohexanone ring. For example, under certain oxidative conditions, the ring could undergo cleavage. Palladium-catalyzed reactions are known to promote the cleavage of C-C bonds in strained systems or in reactions involving β-carbon elimination from metal alkoxides. wiley-vch.deorganic-chemistry.orgnih.gov While the cyclohexanone ring is not highly strained, the presence of the quinolinyl group could influence its susceptibility to such reactions.
The formation of new C-C bonds is a cornerstone of organic synthesis. For Cyclohexanone, 2-(2-quinolinyl)-, this could involve the reaction of an enolate with an electrophile, or transition metal-catalyzed cross-coupling reactions to introduce new substituents onto the quinoline ring. The mechanisms of these bond-forming reactions would be elucidated using the combined computational and experimental approaches described earlier.
Advanced Reactivity and Chemical Transformations of Cyclohexanone, 2 2 Quinolinyl
Nucleophilic and Electrophilic Reactivity of the Cyclohexanone (B45756) Moiety
The cyclohexanone portion of the molecule is a focal point for a range of nucleophilic and electrophilic reactions, characteristic of ketones.
Carbonyl Group Reactivity (e.g., Nucleophilic Additions, Reductions)
The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon electrophilic. This inherent reactivity allows for a variety of nucleophilic addition reactions.
The stereochemistry of nucleophilic addition to cyclohexanones is influenced by a combination of steric hindrance and electronic effects. researchgate.net Steric hindrance generally favors the equatorial approach of the nucleophile, while electronic donation from the cyclohexanone's σ C-C and σ C-H bonds into the forming σ* orbital of the transition state favors the axial approach. researchgate.net The structure of the nucleophile, the presence of metal cations complexing the carbonyl oxygen, the solvent, and other solutes can all influence the stereoselectivity of the reaction. researchgate.net
One of the most fundamental reactions of the carbonyl group is its reduction to a hydroxyl group. This can be achieved using various reducing agents. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction, which employs aluminum alkoxides like aluminum isopropoxide in the presence of a sacrificial alcohol, can convert ketones to their corresponding alcohols. vedantu.com The reverse of this process is the Oppenauer oxidation. vedantu.com
| Reaction Type | Reagents | Product Functional Group | Key Considerations |
| Nucleophilic Addition | Various Nucleophiles | Alcohol (after protonation) | Stereoselectivity (axial vs. equatorial attack) is a key factor. researchgate.net |
| Reduction (MPV) | Aluminum isopropoxide, Isopropyl alcohol | Secondary Alcohol | A chemoselective method for ketone reduction. vedantu.com |
| Acetal Formation | Ethylene (B1197577) glycol, p-toluenesulfonic acid | Acetal | Used as a protecting group for the carbonyl functionality. pearson.com |
Alpha-Carbon Functionalization Reactions
The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl. This allows for a variety of functionalization reactions to occur at this position. These reactions often proceed through the formation of an enol or enolate intermediate.
The α-functionalization of ketones is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov A variety of methods exist for achieving α-functionalization, including those that utilize halogens, hypervalent iodine, silyl (B83357) enol ethers, and transition-metal catalysts. nih.gov For instance, the Diels-Alder reaction of α-nitrocinnamates with dienes can lead to highly functionalized cyclohexanones after subsequent transformations. mdpi.com
Reactivity of the Quinoline (B57606) Moiety
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, has its own distinct reactivity profile, which is influenced by the electron-withdrawing nature of the nitrogen atom.
Electrophilic Aromatic Substitution Reactions
In quinoline, the benzene ring is more susceptible to electrophilic aromatic substitution than the pyridine ring. researchgate.netvaia.com This is because the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Electrophilic substitution on quinoline typically occurs at the 5- and 8-positions of the benzene ring. researchgate.netaskfilo.comquimicaorganica.org The stability of the resulting cationic intermediate, known as the sigma complex, dictates the regioselectivity of the reaction. askfilo.comquimicaorganica.org Attack at the 5- and 8-positions allows for the positive charge to be delocalized over two rings without placing it on the electronegative nitrogen atom, leading to a more stable intermediate. quimicaorganica.org
The synthesis of substituted quinolines can also be achieved through electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles like iodine monochloride, iodine, and bromine. nih.gov
Nucleophilic Aromatic Substitution Reactions
The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. researchgate.netquora.com The attack of a nucleophile at these positions generates a stable anionic intermediate where the negative charge can be delocalized onto the nitrogen atom. quora.com Nucleophilic substitution generally proceeds more readily in quinoline than in pyridine. researchgate.net The presence of a good leaving group at the 2- or 4-position facilitates these reactions. For example, 4-chloroquinolines can undergo nucleophilic substitution with various nucleophiles. mdpi.com
The reactivity of substituted quinolines in nucleophilic aromatic substitution can be influenced by the nature of the substituents. For instance, perfluorophenyl-substituted quinolines can undergo nucleophilic aromatic substitution where a fluorine atom is displaced by a nucleophile. mdpi.com
Oxidation and Reduction Chemistry
The entire "Cyclohexanone, 2-(2-quinolinyl)-" molecule can undergo oxidation and reduction reactions, affecting both the cyclohexanone and quinoline moieties.
The oxidation of cyclohexanone can lead to the formation of various oxygenated products, including dicarboxylic acids like adipic acid. researchgate.net Catalytic oxidation systems, such as those using Dawson-type polyoxometalates and hydrogen peroxide, have been shown to be effective for the oxidation of cyclohexanone. researchgate.net The oxidation of cyclohexane (B81311), a related saturated carbocycle, to cyclohexanol (B46403) and cyclohexanone can be catalyzed by certain metal complexes. mdpi.comnih.gov
The quinoline moiety can also be oxidized. Reaction with peroxycarboxylic acids typically leads to the formation of the corresponding N-oxide. researchgate.net Stronger oxidation can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net
Cycloaddition Reactions and Formation of Novel Heterocyclic Systems
The inherent reactivity of the enolizable ketone in Cyclohexanone, 2-(2-quinolinyl)- and the aromatic quinoline ring system allows for its participation in various cycloaddition reactions, leading to the formation of complex, polycyclic heterocyclic structures. A particularly noteworthy transformation involves the intramolecular cyclization of derivatives of this compound, such as its oxime, under the conditions of the Beckmann rearrangement. nih.gov
The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide. masterorganicchemistry.com In the case of cyclic oximes, this rearrangement leads to the formation of a lactam, a cyclic amide, through ring expansion. For the oxime of Cyclohexanone, 2-(2-quinolinyl)-, this reaction is hypothesized to proceed via an intramolecular cyclization, yielding a novel fused heterocyclic system.
The proposed mechanism involves the initial formation of the oxime from the parent ketone. Treatment of this oxime with an acidic catalyst, such as polyphosphoric acid or sulfuric acid, would protonate the hydroxyl group of the oxime, converting it into a good leaving group (water). Subsequent migration of the quinolinyl-substituted carbon to the electron-deficient nitrogen atom would initiate the rearrangement. The resulting intermediate would then be attacked by a water molecule, followed by tautomerization to yield the final lactam product. This intramolecular cyclization would result in the formation of a tetracyclic system containing a phenanthridine (B189435) core, a class of compounds with significant biological activities. nih.govwikipedia.org
The general transformation can be visualized as follows:
| Reactant | Reaction Conditions | Product | Heterocyclic System Formed |
| Cyclohexanone, 2-(2-quinolinyl)- oxime | Acid catalyst (e.g., H₂SO₄, PPA) | Fused Lactam | Phenanthridine derivative |
This elegant one-pot reaction would not only expand the cyclohexanone ring but also directly incorporate the quinoline nitrogen into the newly formed lactam ring, providing a direct route to complex quinoline-fused heterocycles. researchgate.netrsc.org
Selective Derivatization at the 2-position of the Cyclohexanone Ring
The presence of an active methylene (B1212753) group at the 2-position of the cyclohexanone ring in Cyclohexanone, 2-(2-quinolinyl)- makes it a prime site for selective derivatization. This position is rendered acidic by the adjacent carbonyl group, facilitating the formation of an enolate anion in the presence of a base. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.
Knoevenagel Condensation:
One of the most versatile reactions for the derivatization of the active methylene group is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst, typically a weak amine like piperidine (B6355638) or pyridine. sci-hub.se In the context of Cyclohexanone, 2-(2-quinolinyl)-, it can react with various aromatic aldehydes to yield α,β-unsaturated ketones.
The reaction proceeds through the formation of an enolate, which acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the final condensed product. The general scheme for the Knoevenagel condensation of Cyclohexanone, 2-(2-quinolinyl)- with an aromatic aldehyde is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Cyclohexanone, 2-(2-quinolinyl)- | Aromatic Aldehyde (Ar-CHO) | Base (e.g., Piperidine) | 2-(Arylidene)-6-(2-quinolinyl)cyclohexanone |
This reaction allows for the introduction of a variety of substituted aryl groups at the 2-position of the cyclohexanone ring, providing a facile route to a diverse library of derivatives.
Michael Addition:
The enolate of Cyclohexanone, 2-(2-quinolinyl)- can also participate in Michael addition reactions, which involve the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds. For instance, the reaction of Cyclohexanone, 2-(2-quinolinyl)- with a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) in the presence of a base would yield a 1,5-dicarbonyl compound.
The mechanism involves the formation of the enolate of the cyclohexanone derivative, which then attacks the β-carbon of the chalcone. The resulting enolate is then protonated to give the final adduct.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Cyclohexanone, 2-(2-quinolinyl)- | Chalcone | Base (e.g., NaOH) | 2-(1,3-Diphenyl-3-oxopropyl)-2-(2-quinolinyl)cyclohexanone |
These 1,5-dicarbonyl compounds can serve as valuable intermediates for the synthesis of other complex molecules, including various heterocyclic systems, through subsequent intramolecular reactions.
Alkylation and Acylation:
Furthermore, the active methylene group can be selectively alkylated or acylated. google.comresearchgate.net Deprotonation with a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), generates the enolate, which can then be treated with an alkyl halide or an acyl chloride to introduce an alkyl or acyl group, respectively. youtube.comresearchgate.netyoutube.com
Functionalization Strategies for the Quinoline Ring System
The quinoline ring system in Cyclohexanone, 2-(2-quinolinyl)- is amenable to a variety of functionalization strategies, primarily through electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is dictated by the electronic properties of the quinoline ring and the directing effect of the cyclohexanone substituent.
Electrophilic Aromatic Substitution:
The quinoline ring is generally less reactive towards electrophilic attack than benzene due to the electron-withdrawing effect of the nitrogen atom. However, electrophilic substitution is still possible, and it preferentially occurs on the benzene ring portion of the quinoline nucleus, at positions 5 and 8. The cyclohexanone substituent at the 2-position is expected to be a deactivating group, further reducing the reactivity of the pyridine ring and directing incoming electrophiles to the 5- and 8-positions of the carbocyclic ring.
Common electrophilic substitution reactions that can be applied to the quinoline ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comyoutube.commasterorganicchemistry.comlibretexts.org
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitro-2-quinolinyl)cyclohexanone and 2-(8-Nitro-2-quinolinyl)cyclohexanone |
| Bromination | Br₂/FeBr₃ | 2-(5-Bromo-2-quinolinyl)cyclohexanone and 2-(8-Bromo-2-quinolinyl)cyclohexanone |
| Sulfonation | SO₃/H₂SO₄ | 2-(2-Cyclohexanonyl)quinoline-5-sulfonic acid and 2-(2-Cyclohexanonyl)quinoline-8-sulfonic acid |
Nucleophilic Aromatic Substitution:
The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgyoutube.comlibretexts.orgyoutube.comnih.gov In Cyclohexanone, 2-(2-quinolinyl)-, the 2-position is already substituted. Therefore, nucleophilic attack is most likely to occur at the 4-position, especially if a good leaving group is present at this position.
A classic example of nucleophilic substitution on the quinoline ring is the Chichibabin reaction, which involves the amination of the ring using sodium amide. nih.gov While the direct application of this reaction to the title compound might be challenging, it illustrates the potential for introducing nucleophiles onto the quinoline ring.
Furthermore, if a derivative of Cyclohexanone, 2-(2-quinolinyl)- with a leaving group (e.g., a halogen) at the 4-position were available, it would readily undergo substitution with various nucleophiles such as alkoxides, thiolates, and amines.
| Reactant | Nucleophile | Expected Product |
| 2-(4-Chloro-2-quinolinyl)cyclohexanone | Sodium methoxide (B1231860) (NaOCH₃) | 2-(4-Methoxy-2-quinolinyl)cyclohexanone |
| 2-(4-Chloro-2-quinolinyl)cyclohexanone | Sodium thiophenoxide (NaSPh) | 2-(4-(Phenylthio)-2-quinolinyl)cyclohexanone |
| 2-(4-Chloro-2-quinolinyl)cyclohexanone | Ammonia (NH₃) | 2-(4-Amino-2-quinolinyl)cyclohexanone |
These functionalization strategies provide a powerful toolkit for modifying the electronic and steric properties of the quinoline ring in Cyclohexanone, 2-(2-quinolinyl)-, enabling the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.
Synthetic Utility in Complex Molecular Architecture Development Non Biological Applications
Role as Key Intermediates in Advanced Organic Synthesis
While specific, detailed procedures for the synthesis of Cyclohexanone (B45756), 2-(2-quinolinyl)- are not extensively documented in readily available literature, its documented use in subsequent transformations establishes its role as a crucial synthetic intermediate. The preparation of this molecule is a logical prerequisite for its application in more complex syntheses. It serves as a foundational scaffold from which a variety of more elaborate structures can be built. The presence of both a nucleophilic α-carbon on the cyclohexanone ring and an electrophilic carbonyl group, in addition to the distinct electronic properties of the quinoline (B57606) ring system, allows for a diverse range of chemical modifications. This positions Cyclohexanone, 2-(2-quinolinyl)- as a valuable intermediate for chemists aiming to construct molecules with specific steric and electronic properties.
Construction of Novel Polycyclic and Fused Ring Systems
The most significant documented application of Cyclohexanone, 2-(2-quinolinyl)- is in the synthesis of novel fused heterocyclic systems. Research has demonstrated its utility as a precursor for creating complex polycyclic structures through cyclization reactions.
A key study by Hamana, Noda, and Uchida in 1970 explored the reactivity of the oxime derivative of the title compound. nih.gov Specifically, they investigated the behavior of Cyclohexanone, 2-(2-quinolinyl)- oxime under the conditions of the Beckmann rearrangement. nih.gov Instead of a standard rearrangement, this substrate undergoes a novel cyclization reaction, leading to the formation of a new, fused heterocyclic ring system. This transformation leverages the proximity of the quinoline nitrogen atom to the reacting center of the cyclohexanone ring, facilitating an intramolecular cyclization.
This cyclization provides a direct route to complex nitrogen-containing polycycles that would be challenging to assemble through other synthetic strategies. The resulting fused systems incorporate both the quinoline and a modified cyclohexanone skeleton into a single, rigid structure.
| Starting Material Derivative | Reaction Conditions | General Product Type | Significance |
|---|---|---|---|
| Cyclohexanone, 2-(2-quinolinyl)- oxime | Beckmann Rearrangement Conditions | Fused Polycyclic Heterocycle | Demonstrates a novel intramolecular cyclization pathway. nih.gov |
Asymmetric Synthesis and Chiral Pool Applications
Currently, there is a notable absence of published research specifically detailing the application of Cyclohexanone, 2-(2-quinolinyl)- in the field of asymmetric synthesis. Searches of scientific literature did not yield studies where this compound is used as a chiral starting material, a substrate in an enantioselective transformation, or as a component of a chiral pool. Consequently, its potential in stereocontrolled reactions remains an unexplored area of its synthetic chemistry.
Development and Application of New Synthetic Methodologies
The unique reactivity of Cyclohexanone, 2-(2-quinolinyl)- has contributed to the development of new synthetic methodologies. The aforementioned research by Hamana et al. is a prime example, where the intended Beckmann rearrangement of Cyclohexanone, 2-(2-quinolinyl)- oxime led to the discovery of a novel intramolecular cyclization. nih.gov
This finding represents the development of a new synthetic method for accessing a specific class of fused polycyclic heterocycles. The reaction demonstrates how the inherent structural features of a molecule—in this case, the juxtaposition of the quinoline and cyclohexanone oxime moieties—can be exploited to achieve transformations that deviate from classical, predictable reaction pathways. This work expands the toolkit of synthetic chemists, offering a specialized strategy for the construction of complex nitrogen-containing ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
